An In-depth Technical Guide on 5-azido-1-methyl-1H-1,2,3-triazole: Properties, Synthesis, and Safety Considerations
An In-depth Technical Guide on 5-azido-1-methyl-1H-1,2,3-triazole: Properties, Synthesis, and Safety Considerations
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information on the specific chemical properties and biological activity of 5-azido-1-methyl-1H-1,2,3-triazole is limited. This guide provides a comprehensive overview based on the known chemistry of closely related analogs and the fundamental principles of its constituent functional groups. All data for related compounds are presented for comparative purposes and should not be considered as experimentally verified for 5-azido-1-methyl-1H-1,2,3-triazole.
Core Chemical Properties
For comparative purposes, the properties of a related isomer, 5-azido-1-methyl-3-nitro-1,2,4-triazole, are presented below.
Table 1: Physicochemical Properties of 5-azido-1-methyl-3-nitro-1,2,4-triazole [1]
| Property | Value |
| Molecular Formula | C3H3N7O2 |
| Crystal System | Monoclinic |
| Space Group | P21/m |
| Cell Volume (ų) | 339.49(12) |
| Calculated Density (g cm⁻³) at -100 °C | 1.654 |
Synthesis and Reactivity
The synthesis of 1,2,3-triazoles is a well-established field in organic chemistry, often involving 1,3-dipolar cycloaddition reactions between azides and alkynes.[2][3][4] The regioselectivity of this reaction can be controlled by the choice of catalyst, with copper-catalyzed reactions typically yielding 1,4-disubstituted triazoles and ruthenium-catalyzed reactions favoring the 1,5-disubstituted product.[5][6]
A potential synthetic pathway to 5-azido-1-methyl-1H-1,2,3-triazole could involve the methylation of a 5-azido-1H-1,2,3-triazole precursor. The synthesis of a related methylated azidotriazole, 5-azido-1-methyl-3-nitro-1,2,4-triazole, was achieved through the methylation of 5-azido-3-nitro-1H-1,2,4-triazole with dimethyl sulfate in an aqueous sodium hydroxide solution.[1]
Experimental Protocol: Synthesis of 5-azido-1-methyl-3-nitro-1,2,4-triazole (Analog)[1]
This protocol describes the synthesis of a structural isomer and is provided as a reference for the potential methylation step.
Materials:
-
5-azido-3-nitro-1H-1,2,4-triazole
-
Dimethyl sulfate
-
Sodium hydroxide
-
Water
Procedure:
-
A solution of 5-azido-3-nitro-1H-1,2,4-triazole (1.55 g, 10.0 mmol) and sodium hydroxide (800 mg, 20.0 mmol) in water (10 mL) is prepared.
-
Dimethyl sulfate (1.26 g, 10.0 mmol) is added dropwise to the solution.
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The reaction mixture is stirred overnight at 105 °C.
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After cooling to room temperature, the precipitate is filtered off, washed with a small amount of water, and dried in air.
The azido group imparts specific reactivity to the molecule, making it a versatile precursor for further functionalization, particularly in "click chemistry" reactions.
Potential Biological Activity
The 1,2,3-triazole scaffold is a prominent feature in many biologically active compounds, exhibiting a wide range of activities including anticancer, antibacterial, antimalarial, and antiviral properties.[6][7] The triazole ring can act as a bioisostere for other functional groups, such as amides, and can participate in hydrogen bonding, which may enhance binding to biological targets.[7][8]
While no specific biological data exists for 5-azido-1-methyl-1H-1,2,3-triazole, its structural similarity to other bioactive triazoles suggests it could be a candidate for screening in drug discovery programs. For instance, some 1,2,3-triazole-containing coumarin derivatives have shown activity against various cancer cell lines, with the presence of a methyl group influencing the activity.[6]
Safety and Handling
Specific safety data for 5-azido-1-methyl-1H-1,2,3-triazole is not available. However, based on the known hazards of related compounds, caution is warranted. Organic azides are high-energy compounds and can be explosive, especially when subjected to heat, shock, or friction. The potassium salt of the related compound 5-azido-3-nitro-1,2,4-triazole is reported to be a very sensitive primary explosive.[1]
General safety precautions for handling azido compounds include:
-
Wearing appropriate personal protective equipment, including safety goggles, gloves, and a lab coat.[9][11]
-
Avoiding heat, sparks, and open flames.[9]
-
Handling small quantities whenever possible.
For related triazole compounds, such as 1H-1,2,3-triazole, hazards include skin and eye irritation.[12][13] Standard first aid measures include flushing the affected area with plenty of water and seeking medical attention.[9][10][11][13]
Logical Workflow and Diagrams
The following diagrams illustrate a potential synthetic workflow for 5-azido-1-methyl-1H-1,2,3-triazole based on general synthetic principles for substituted triazoles.
Caption: Hypothetical synthetic workflow for 5-azido-1-methyl-1H-1,2,3-triazole.
Caption: Key functional group relationships in 5-azido-1-methyl-1H-1,2,3-triazole.
References
- 1. mdpi.com [mdpi.com]
- 2. A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uokerbala.edu.iq [uokerbala.edu.iq]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Preparation of Acidic 5-Hydroxy-1,2,3-triazoles via the Cycloaddition of Aryl Azides with β-Ketoesters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. 1H-1,2,3-Triazole - American Chemical Society [acs.org]
- 13. abmole.com [abmole.com]

